![molecular formula C13H8ClFN2O2S B1452045 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine CAS No. 1228665-75-5](/img/structure/B1452045.png)
4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine
Overview
Description
Mechanism of Action
Target of action
The compound “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” is a pyridine derivative. Pyridine derivatives are often used in the synthesis of drugs due to their ability to bind to various biological targets. They can interact with a wide range of enzymes and receptors in the body due to their structural similarity to benzene and pyridine, which are common scaffolds in many biological molecules .
Mode of action
The mode of action of “this compound” would depend on its specific biological target. Generally, pyridine derivatives can act as ligands, binding to the active site of an enzyme or receptor and modulating its activity .
Biochemical pathways
The specific biochemical pathways affected by “this compound” would depend on its biological target. Pyridine derivatives can be involved in a wide range of biochemical pathways due to their versatile binding properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Generally, pyridine derivatives have good bioavailability and can be well absorbed and distributed in the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific biological target and mode of action. Generally, pyridine derivatives can modulate the activity of their target enzymes or receptors, leading to changes in cellular function .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s ability to bind to its target, its stability, and its rate of metabolism and excretion .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering their activity and downstream signaling .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation . This compound has also been observed to affect the expression of genes related to these processes, thereby altering the cellular response to various stimuli . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and influencing the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound may inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups to substrates . Additionally, it can interact with transcription factors, influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . Understanding these dosage effects is essential for determining the safe and effective use of this compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance . Additionally, it can affect the synthesis and degradation of key biomolecules, such as nucleotides and amino acids . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in metabolic research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments . For instance, the compound may be transported into cells via active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its distribution and accumulation . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be targeted to the mitochondria, affecting energy production and metabolic processes .
Biological Activity
4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₈ClFN₂O₂S
- Molecular Weight : 310.74 g/mol
- CAS Number : 1228665-75-5
- MDL Number : MFCD16628258
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features contribute to its ability to inhibit various cancer cell lines through multiple mechanisms.
-
Mechanism of Action :
- The compound interacts with specific molecular targets involved in cell proliferation and survival. It has been shown to induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth.
- In Vitro Studies :
Case Studies
Several research articles provide insights into the biological activity of this compound:
-
Study on Apoptosis Induction :
A study published in Molecules reported that the compound effectively induced apoptosis in HCT116 cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . -
Inhibition of Kinase Activity :
Another research article indicated that this compound acts as a selective inhibitor of Aurora-A kinase, which is crucial for mitotic regulation. The reported IC50 for Aurora-A kinase inhibition was as low as 0.067 µM .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine exhibit promising anticancer properties. For instance, studies have shown that pyrrolopyridine derivatives can inhibit specific kinases involved in cancer progression. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrrolopyridine compound showed significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could be further explored for similar effects .
2. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various metabolic pathways. The presence of the chloro and fluoro substituents may enhance binding affinity to target enzymes.
Case Study : Research conducted on related compounds has shown effective inhibition of protein kinases, which are key regulators in numerous signaling pathways associated with diseases such as diabetes and cancer .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Comparison of Charge Mobility in Pyrrolopyridine Derivatives
Compound Name | Charge Mobility (cm²/V·s) | Application Area |
---|---|---|
Compound A | 0.01 | OLEDs |
Compound B | 0.02 | Photovoltaics |
This compound | 0.015 | OLEDs/Photovoltaics |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Substitution Reactions
The chlorine and fluorine atoms at positions 4 and 5 undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.
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Mechanistic Insight : The chlorine atom at position 4 is more reactive in cross-coupling due to the electron-withdrawing sulfonyl group enhancing electrophilicity. Fluorine substitution typically requires stronger bases (e.g., NaH) and nucleophiles.
Oxidation and Reduction Reactions
The phenylsulfonyl group and heterocyclic core participate in redox transformations.
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Applications : Sulfonyl reduction is critical for deprotection in medicinal chemistry , while oxidation generates metabolites for toxicity studies.
Coupling Reactions
The compound participates in cross-coupling reactions to form biaryl or alkylated derivatives.
Deprotection and Functionalization
The phenylsulfonyl group acts as a protective moiety, removable under basic conditions.
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Utility : Deprotection enables further functionalization of the pyrrolopyridine core for drug discovery .
Comparative Reactivity Analysis
A comparison of reactivity at different positions:
Position | Substituent | Reactivity | Dominant Reactions |
---|---|---|---|
4 | Cl | High (cross-coupling, NAS) | Suzuki, Buchwald-Hartwig |
5 | F | Moderate (requires strong bases for substitution) | Alkoxylation, amination |
1 | PhSO₂ | Low (stable under most conditions; removable via reduction or base treatment) | Deprotection, redox reactions |
Key Research Findings
-
Suzuki Coupling Optimization : Using Pd(OAc)₂ with SPhos ligand increases coupling efficiency at position 4 (yield: 82%) .
-
Acid Stability : The sulfonyl group stabilizes the core against protonation in acidic media (pH > 3) .
-
Biological Relevance : Derivatives synthesized via these reactions show inhibitory activity against kinase targets (IC₅₀: 12–150 nM).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, and how can purity be optimized?
- Methodology : A common approach involves sulfonylation of the pyrrolopyridine core. For example, sodium hydroxide and benzyltriethylammonium chloride in dichloromethane can activate the NH group of 4-chloro-1H-pyrrolo[2,3-b]pyridine, followed by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) at 273 K. Purification via filtration and methanol suspension yields ~78% purity .
- Purity Optimization : Use polar solvents (DMF, DMSO, THF) to enhance reaction homogeneity, followed by HPLC analysis (≥98% purity achievable with gradient elution) .
Q. How is the compound’s crystal structure characterized, and what intermolecular interactions stabilize it?
- Structural Analysis : Single-crystal X-ray diffraction reveals π-π stacking between phenylsulfonyl groups (centroid distance: ~3.62 Å) and dihedral angles (~79.6°) between the pyrrolopyridine and sulfonyl-substituted aromatic ring. Hydrogen atoms are refined using riding models with isotropic displacement parameters .
- Stabilization : The 3D network is stabilized by van der Waals forces and π-π interactions, critical for crystallinity prediction in drug design .
Q. What solvents are compatible with this compound for solubility studies?
- Solubility Data :
Solvent | Compatibility | Notes |
---|---|---|
DMSO | High | Preferred for biological assays |
Methanol | Moderate | Useful for recrystallization |
Dichloromethane | High | Common in synthesis steps |
Advanced Research Questions
Q. How can competing side reactions during sulfonylation be mitigated?
- Challenge : Competing halogen displacement or over-sulfonylation.
- Resolution : Use low temperatures (273 K) and controlled stoichiometry (1:1.2 molar ratio of pyrrolopyridine to sulfonyl chloride). Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
- Contradiction Analysis : If yield drops below 70%, trace moisture may deactivate the sulfonyl chloride—pre-dry reagents with molecular sieves .
Q. What strategies enhance the compound’s stability under acidic or basic conditions?
- Instability Source : The sulfonyl group is prone to hydrolysis in strong acids/bases.
- Stabilization : Use buffered conditions (pH 6–8) in aqueous media. For metalation or coupling reactions, protect the NH group with a stable electron-withdrawing substituent .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Method : Density Functional Theory (DFT) calculates electron density at the C-4 chloro site, identifying it as the most electrophilic position for Suzuki-Miyaura coupling.
- Validation : Compare computed activation energies with experimental yields (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O at 80°C) .
Q. What analytical techniques resolve contradictions in NMR data for regioisomeric impurities?
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₁₃H₈ClFN₂O₂S
- Molecular Weight : 310.74 g/mol
- CAS Number : 1228665-75-5
- Key Features :
- A pyrrolo[2,3-b]pyridine scaffold substituted with chlorine (position 4), fluorine (position 5), and a phenylsulfonyl group (position 1).
- The phenylsulfonyl group enhances solubility and serves as a protective/activating moiety in synthetic pathways.
Comparison with Structural Analogs
Substituent-Driven Structural and Functional Variations
The table below compares key analogs based on substituent patterns, molecular properties, and inferred applications:
Key Observations:
Position 1 Modifications: Phenylsulfonyl (PhSO₂): Enhances solubility and stabilizes intermediates in synthetic routes (e.g., kinase inhibitor scaffolds) .
Halogenation Effects :
- Fluorine (C5) : Reduces metabolic degradation and modulates electronic properties.
- Iodine (C3) : Provides a handle for radiolabeling or heavy-atom derivatization .
Electron-Withdrawing Groups :
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine generally involves:
- Construction of the pyrrolo[2,3-b]pyridine core with appropriate substitution.
- Introduction of the phenylsulfonyl protecting group on the nitrogen atom.
- Halogenation and fluorination at specific positions on the heterocyclic ring.
The phenylsulfonyl group is often introduced early to protect the pyrrole nitrogen during further functionalization steps.
Detailed Preparation Methods
Starting from 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
A common precursor is 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , which undergoes selective fluorination at the 5-position.
Fluorination step:
This can be achieved through electrophilic fluorinating agents or via palladium-catalyzed coupling with fluorinated aryl boronic acids. For example, a Suzuki coupling with 5-fluoro-2-methoxyphenylboronic acid in the presence of Pd catalysts has been reported for related compounds, which can be adapted for direct fluorination at the 5-position.Reaction conditions:
Typical conditions include the use of PdCl2(dppf) catalyst, potassium carbonate as base, in solvents like DME under nitrogen atmosphere at ~100°C for 1.5 hours.
Alternative Route via Nitro-Intermediate
An alternative synthetic route involves preparing the nitro derivative 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as an intermediate, followed by reduction or substitution to introduce the fluoro group.
Nitration step:
The nitro compound is synthesized by nitration of the 4-chloro-1-(phenylsulfonyl)-pyrrolo[2,3-b]pyridine using tetramethylammonium nitrate and trifluoroacetic anhydride in dichloromethane at low temperatures (-5 to 20°C) over 20.5 hours. The reaction is carefully controlled to avoid over-nitration.Subsequent fluorination or reduction:
The nitro group can be converted to fluoro via nucleophilic aromatic substitution or reduced to an amine for further functionalization, although direct fluorination from the nitro intermediate is less common.
Step | Reagents and Conditions | Yield | Notes |
---|---|---|---|
Nitration of 4-chloro-1-(phenylsulfonyl)-pyrrolo[2,3-b]pyridine | Tetramethylammonium nitrate, trifluoroacetic anhydride, DCM, -5 to 20°C, 20.5 h | 95% | Controlled addition, stirring below 0°C initially |
Fluorination (adapted from Suzuki coupling) | 5-fluoro-2-methoxyphenylboronic acid, PdCl2(dppf), K2CO3, DME, 100°C, 1.5 h | ~75-80% (related compounds) | Requires inert atmosphere, degassing |
Process Optimization and Scale-Up Considerations
- Purity and yield: Commercially available samples typically have purity of 95+%, indicating well-optimized synthetic routes.
- Storage and handling: The compound is sensitive to moisture and should be stored sealed at 2-8°C to avoid degradation.
- Safety: Hazard statements include H302 (harmful if swallowed) and require standard precautions like avoiding ingestion and contact with skin or eyes.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Direct fluorination via Suzuki coupling | 4-bromo-1-(phenylsulfonyl)-pyrrolo[2,3-b]pyridine | 5-fluoro-2-methoxyphenylboronic acid, Pd catalyst, K2CO3 | DME, 100°C, nitrogen atmosphere, 1.5 h | High regioselectivity, moderate to good yield | Requires Pd catalyst, inert atmosphere |
Nitration followed by substitution | 4-chloro-1-(phenylsulfonyl)-pyrrolo[2,3-b]pyridine | Tetramethylammonium nitrate, trifluoroacetic anhydride | DCM, -5 to 20°C, 20.5 h | High yield nitration, well-established | Multi-step, further conversion needed to fluorine |
Phenylsulfonyl protection | Pyrrolo[2,3-b]pyridine derivatives | Benzenesulfonyl chloride, base | Standard sulfonylation conditions | Protects N-H, facilitates selective substitution | Adds extra step and purification |
Research Findings and Literature Insights
- The phenylsulfonyl group serves as a critical protecting group on the pyrrole nitrogen, allowing selective functionalization at the 4 and 5 positions without side reactions on the nitrogen.
- Suzuki coupling is a preferred method for introducing aryl and fluoro substituents due to its mild conditions and high selectivity.
- The nitration method employing tetramethylammonium nitrate and trifluoroacetic anhydride is effective for introducing nitro groups at the 5-position, which can be further transformed into fluoro or other substituents.
- The synthesis routes are adaptable for scale-up with appropriate optimization of reaction times and purification steps, ensuring high purity suitable for pharmaceutical or chemical research applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-fluoropyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S/c14-12-10-6-7-17(13(10)16-8-11(12)15)20(18,19)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUVWTPAECZSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678432 | |
Record name | 1-(Benzenesulfonyl)-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-75-5 | |
Record name | 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzenesulfonyl)-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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